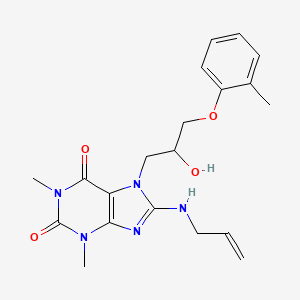
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a unique and complex molecule. It's a derivative of xanthine, a purine base found in most human body tissues and fluids and other organisms. Xanthine derivatives have been studied extensively for their wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the functionalization of the purine ring followed by the introduction of the allylamino and o-tolyloxypropyl groups. The reactions require precise control of temperature and pH to ensure the desired product's formation.
Industrial Production Methods
In an industrial setting, large-scale synthesis would leverage automated reaction systems to maintain consistency and yield. Solvent selection, reaction time, and purification processes are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions it Undergoes
This compound can undergo various reactions, including:
Oxidation: The presence of the hydroxyl group makes it susceptible to oxidation, forming corresponding carbonyl derivatives.
Reduction: Under specific conditions, it can be reduced, altering its functional groups.
Substitution: Nucleophilic substitution can occur at several positions, given the molecule's structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as methanol, ethanol, and dichloromethane are commonly used.
Major Products Formed from these Reactions
Oxidation generally yields ketone or aldehyde derivatives, while reduction can yield alcohols or amines depending on the reaction conditions. Substitution reactions can introduce various functional groups, significantly altering the compound's properties.
科学的研究の応用
This compound has a broad spectrum of scientific research applications:
Chemistry: : Used as a model compound for studying purine derivatives' chemical behavior.
Biology: : Investigated for its potential interactions with biological molecules like proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential, especially in neurology and oncology, due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.
Industry: : Utilized in developing pharmaceuticals and fine chemicals due to its unique reactivity and structural properties.
作用機序
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interactions with purine receptors and enzymes involved in purine metabolism. It can inhibit or activate specific pathways, leading to changes in cellular signaling and function. The presence of the hydroxy and amino groups allows it to form hydrogen bonds with biological targets, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Highlighting Its Uniqueness
What sets this compound apart is its unique substitution pattern, combining allylamino and o-tolyloxypropyl groups. This results in distinctive chemical and biological properties not seen in simpler xanthine derivatives. Its ability to undergo diverse reactions and interact with various molecular targets makes it an invaluable tool in research and industrial applications.
There you have it—a deep dive into the world of 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione . Fascinating stuff!
特性
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-13(15)2/h5-9,14,26H,1,10-12H2,2-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGDORBMNXYEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)N(C3=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














